REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([Cl:12])[C:3]=1[C:4](O)=[O:5].CN(C)C=O.S(Cl)([Cl:20])=O>>[Cl:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([Cl:12])[C:3]=1[C:4]([Cl:20])=[O:5]
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Name
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|
Quantity
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7.15 g
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Type
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reactant
|
Smiles
|
ClC1=C(C(=O)O)C(=CC(=C1)C)Cl
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Name
|
|
Quantity
|
1.3 mL
|
Type
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reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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133 mL
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
|
evaporated under vacuum
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Type
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CUSTOM
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Details
|
azeotroped twice with benzene
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Type
|
CUSTOM
|
Details
|
The residue was triturated with petroleum ether (b.p. 30°-60° C., 200 ml)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
|
The filtrate was evaporated under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)Cl)C(=CC(=C1)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g | |
YIELD: PERCENTYIELD | 109% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |